MHETase Enzyme Affinity: Km Value for MHET vs. Related Substrates
Wild-type MHETase from Piscinibacter sakaiensis exhibits a Michaelis constant (Km) of 0.02317 mM for 4-[(2-hydroxyethoxy)carbonyl]benzoate (MHET) [1]. This value differs substantially from the enzyme's behavior with structurally related substrates: BHET (bis-ester) does not serve as a substrate for wild-type MHETase, which shows no activity with poly(ethylene terephthalate) PET [2]. In contrast, a S131G mutant of MHETase displays an approximately eightfold higher Km of 0.1841 mM for MHET, with the reaction rate reduced to about 3% of wild-type levels [1]. The high specificity of wild-type MHETase for MHET underscores the compound's unique recognition requirements in enzymatic PET degradation assays.
| Evidence Dimension | Michaelis constant (Km) for MHETase enzyme |
|---|---|
| Target Compound Data | Km = 0.02317 mM (wild-type MHETase) |
| Comparator Or Baseline | Km = 0.1841 mM (S131G mutant MHETase); No activity with BHET or PET (wild-type) |
| Quantified Difference | 7.9-fold higher Km for mutant vs. wild-type; BHET not hydrolyzed |
| Conditions | Piscinibacter sakaiensis MHETase, pH and temperature not specified |
Why This Matters
Accurate measurement of PET degradation kinetics requires authentic MHET as a substrate standard; substituting BHET or TPA yields false negatives or incorrect Km values.
- [1] Knott, B.C. et al. Characterization and engineering of a two-enzyme system for plastics depolymerization. Proc. Natl. Acad. Sci. USA, 2020, 117, 25476–25485. View Source
- [2] BRENDA Enzyme Database. EC 3.1.1.102 - mono(ethylene terephthalate) hydrolase. View Source
